molecular formula C42H82NO8P B1420812 (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 179093-76-6

(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B1420812
CAS RN: 179093-76-6
M. Wt: 791.3 g/mol
InChI Key: WTJKGGKOPKCXLL-KHCKXXADSA-N
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Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.

Scientific Research Applications

Membrane Biophysics and Structural Biology

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31: is extensively used in the study of membrane biophysics. It serves as a model for biological membranes, allowing researchers to investigate the structural properties of lipid bilayers . This compound is particularly useful in the formation of liposomes, which can be small or large unilamellar vesicles, or multilamellar vesicles, each with distinct physical characteristics that are pertinent to the study of cellular processes .

Drug Delivery Systems

Due to its ability to form various types of liposomes, this phospholipid is pivotal in the development of drug delivery vehicles. Liposomes can encapsulate therapeutic agents and ensure their targeted delivery to specific cells or tissues, thereby increasing the efficacy of the drugs and reducing side effects .

Nutraceuticals and Dietary Supplements

The interaction of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 with compounds like resveratrol, which is known for its antioxidant properties, has been studied to understand how it affects the structural organization of membrane lipids. This knowledge is crucial for developing future applications of such polyphenolic compounds in nutraceuticals and dietary supplements .

Pharmacology and Medicinal Chemistry

Research has shown that 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 can influence the mechanics and electrical properties of biomimetic lipid systems. Understanding these interactions is essential for the development of new pharmacological agents and for enhancing the medicinal chemistry of existing compounds .

Nanotechnology and Material Science

This phospholipid is also significant in the field of nanotechnology, where it is used to create artificial membranes. These membranes can be employed in various applications, including the development of nanoscale devices and materials with specific properties .

Biochemical Research and Enzyme Studies

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31: is used in biochemical research to study enzyme activities, such as those of phospholipase A2. It helps in characterizing the enzymatic reactions that occur within lipid bilayers and understanding the role of lipids in various biological processes .

properties

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-KHCKXXADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677040
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate

CAS RN

179093-76-6
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate

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